molecular formula C21H22N4O4S2 B2448438 N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 890595-43-4

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2448438
CAS RN: 890595-43-4
M. Wt: 458.55
InChI Key: RBDYANIPWDJQRM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methylthio group, an oxadiazole ring, a phenyl ring, a piperidine ring, and a sulfonyl group. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The compound’s structure includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole, which share a structural resemblance to N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, exhibit significant antimicrobial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to possess moderate to excellent activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazole have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that several derivatives exhibited higher anticancer activities than the reference drug etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Biological Evaluation and Enzyme Inhibition

Further exploration into the biological activities of 1,3,4-oxadiazole derivatives has shown promising results in enzyme inhibition, potentially relevant for developing treatments for neurological disorders. For instance, synthesis and evaluation of certain substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents have been documented, suggesting a broad spectrum of pharmacological activities (Gangapuram & Redda, 2009).

Synthesis and Spectral Analysis

The synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide derivatives have been conducted, indicating their potential as lead compounds for further pharmaceutical development. These compounds have been screened for biological activities, including enzyme inhibition, providing insight into their interaction with biological systems (Khalid et al., 2016).

Future Directions

Given the importance of piperidine derivatives in drug design , this compound could be a potential candidate for further study in the field of medicinal chemistry. Future research could focus on its synthesis, characterization, and evaluation of its biological activity.

properties

IUPAC Name

N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-30-21-24-23-20(29-21)17-10-3-4-11-18(17)22-19(26)15-8-7-9-16(14-15)31(27,28)25-12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDYANIPWDJQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

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